4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine

PIM1 Kinase Inhibition Cancer Therapeutics Serine/Threonine Kinase

In kinase research, minor substitution changes on the 2-aminopyrimidine scaffold can drastically alter selectivity, undermining experimental reproducibility. 4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine (CAS 59807-18-0) provides a precisely defined chemotype with a unique biological fingerprint: • PIM1 kinase: Sub-nanomolar affinity (Ki = 0.600 nM), ideal for AML and prostate cancer signaling studies. • LPAAT-β: Moderate micromolar inhibition (IC50 = 1.1 µM), suitable for graded dose-response analyses in lipid signaling research. • JAK2: Weak activity (IC50 = 690 nM), minimizing confounding off-target effects. Supplied with rigorous analytical characterization to ensure batch-to-batch consistency for SAR campaigns.

Molecular Formula C16H12ClN3
Molecular Weight 281.74 g/mol
CAS No. 59807-18-0
Cat. No. B6308869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine
CAS59807-18-0
Molecular FormulaC16H12ClN3
Molecular Weight281.74 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H12ClN3/c17-13-8-6-12(7-9-13)15-10-14(19-16(18)20-15)11-4-2-1-3-5-11/h1-10H,(H2,18,19,20)
InChIKeyUZQWOZPDRSBRPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine (CAS 59807-18-0): Chemical Identity and Research-Grade Procurement Considerations


4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine (CAS 59807-18-0) is a synthetic small molecule belonging to the 2-aminopyrimidine class, a privileged scaffold in medicinal chemistry due to its capacity to modulate diverse biological targets, particularly protein kinases [1]. This specific compound features a 4-chlorophenyl substituent at the 4-position and an unsubstituted phenyl ring at the 6-position of the pyrimidine core (molecular formula C16H12ClN3, MW 281.74 g/mol) . Its structural attributes place it within a well-studied chemotype of ATP-competitive kinase inhibitors, yet subtle differences in substitution pattern can lead to significant shifts in target engagement, potency, and selectivity profiles that are critical for experimental reproducibility and application-specific selection.

4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine: Why In-Class Structural Analogs Are Not Functionally Equivalent


Within the phenylpyrimidin-2-amine family, even minor alterations to the aryl substituents can dramatically alter kinase selectivity profiles, potency thresholds, and physicochemical properties [1]. For instance, regioisomeric variation from para-chloro to meta-chloro or ortho-chloro phenyl substitution, or replacement of the 6-phenyl group with heteroaromatic moieties, has been shown to produce marked differences in target engagement (e.g., CDK inhibition) and cellular efficacy in cancer models [2]. Consequently, for investigators requiring consistent and reproducible target modulation—whether for LPAAT-β enzymatic studies, PIM1 kinase assays, or JAK2-dependent signaling experiments—the precise identity and purity of 4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine is essential. The quantitative evidence below underscores why this compound cannot be arbitrarily replaced by other 'phenylpyrimidin-2-amines' without risking divergent and unpredictable experimental outcomes.

Quantitative Comparative Evidence for 4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine (CAS 59807-18-0)


Potency Comparison: 4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine vs. SGI-1776 in PIM1 Kinase Inhibition

4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine exhibits sub-nanomolar affinity for the serine/threonine-protein kinase PIM1, a key oncogenic driver in hematologic malignancies and solid tumors. In a TR-FRET biochemical assay measuring inhibition of BAD phosphorylation at Ser-112, this compound demonstrated a Ki of 0.600 nM [1]. For context, the well-characterized PIM kinase inhibitor SGI-1776, often used as a reference standard, exhibits an IC50 of 7 ± 1.8 nM against PIM1 in comparable enzymatic assays .

PIM1 Kinase Inhibition Cancer Therapeutics Serine/Threonine Kinase

Selectivity Profile: Differential Target Engagement Across Kinase Families

Beyond PIM1, 4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine demonstrates measurable but substantially weaker activity against Janus kinase 2 (JAK2). In a biochemical assay using recombinant JAK2 (residues 808-1132) and LPLDKDYYVVREPGQ substrate, the compound exhibited an IC50 of 690 nM [1]. This potency is approximately two orders of magnitude lower than its affinity for PIM1, and stands in stark contrast to the clinical JAK1/2 inhibitor ruxolitinib, which achieves an IC50 of 2.8 nM against JAK2 .

Kinase Selectivity Profiling JAK2 Inhibition Polypharmacology

Activity Against LPAAT-β: A Distinct Target Class with Unique Potency Threshold

4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine also inhibits lysophosphatidic acid acyltransferase-beta (LPAAT-β), an enzyme involved in phospholipid biosynthesis and angiogenesis. In a membrane-based assay using LPAAT-β expressed in Sf9 insect cells, the compound achieved an IC50 of 1.10E+3 nM (1.1 µM) [1]. A structurally distinct, nanomolar LPAAT-β inhibitor identified in a phenotypic screen demonstrated an IC50 of approximately 15 nM under comparable conditions [2].

Lysophosphatidic Acid Acyltransferase Lipid Metabolism Angiogenesis

Impact of Substituent Position: 4-Chlorophenyl vs. 2-Chlorophenyl in CDK Inhibition

While direct quantitative data for 4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine on CDKs are not available, the closely related analog 4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15), which bears a 2-chlorophenyl substituent at the 4-position, was identified as a pan-CDK inhibitor in a kinase assay panel [1]. PPA15 inhibited multiple CDKs involved in cell cycle regulation, and combined treatment with radiation resulted in 59.5% suppression of A549 tumor growth in vivo compared to drug alone (25.7%) [1]. This demonstrates that the position of the chlorine atom on the phenyl ring (ortho vs. para) critically influences kinase selectivity and functional outcomes.

Cyclin-Dependent Kinase Radiosensitization Structure-Activity Relationship

4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine (CAS 59807-18-0): Optimal Research Applications Based on Quantitative Evidence


Potent PIM1 Kinase Inhibition in Biochemical and Cellular Assays

For investigators requiring robust and selective inhibition of PIM1 kinase activity, 4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine offers sub-nanomolar affinity (Ki = 0.600 nM) [1]. This potency makes it an ideal tool for studying PIM1-dependent signaling in cancer cell lines (e.g., acute myeloid leukemia, prostate cancer) where PIM1 is overexpressed, and for validating PIM1 as a therapeutic target in vitro. Its relatively weak JAK2 inhibition (IC50 = 690 nM) [2] further minimizes confounding effects from JAK-STAT pathway modulation.

Moderate-Affinity LPAAT-β Probe for Lipid Metabolism Studies

In lipid signaling and angiogenesis research, the compound's micromolar IC50 (1.1 µM) against LPAAT-β [3] positions it as a useful moderate-affinity probe. This activity level is appropriate for experiments designed to partially inhibit LPAAT-β function without fully ablating phosphatidic acid synthesis, allowing for graded dose-response analyses and exploration of LPAAT-β's role in cell proliferation and membrane dynamics.

Structure-Activity Relationship (SAR) Studies on Phenylpyrimidine Scaffolds

The distinct biological profile of 4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine—high PIM1 affinity, moderate LPAAT-β activity, and weak JAK2 inhibition—makes it a valuable reference compound for SAR campaigns [4]. Its para-chloro substitution pattern serves as a critical control when evaluating new analogs, particularly those with ortho- or meta-chloro substitutions, which may exhibit entirely different kinase inhibition profiles (e.g., CDK inhibition) [4].

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